molecular formula C7H9NO4S2 B3127828 2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester CAS No. 338750-46-2

2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester

Cat. No.: B3127828
CAS No.: 338750-46-2
M. Wt: 235.3 g/mol
InChI Key: KHOIHLDTTZVASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a thiophene ring, a carboxylic acid ester group, and a methylsulfonylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced through esterification reactions, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

    Addition of the Methylsulfonylamino Group: The methylsulfonylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine is reacted with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid methyl ester: Lacks the methylsulfonylamino group, making it less versatile in certain applications.

    2-Amino-3-Thiophenecarboxylic acid methyl ester: Contains an amino group instead of the methylsulfonylamino group, which can lead to different reactivity and applications.

    2-[(methylsulfonyl)amino]-3-Furanecarboxylic acid methyl ester: Similar structure but with a furan ring instead of a thiophene ring, leading to different electronic properties.

Uniqueness

2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester is unique due to the presence of both the thiophene ring and the methylsulfonylamino group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(methanesulfonamido)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-12-7(9)5-3-4-13-6(5)8-14(2,10)11/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOIHLDTTZVASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of methyl-2-aminothiophene carboxylate (10 g) in CH2Cl2 (350 ml) at 0° C. is added triethylamine (13.51 g). Methanesulfonyl chloride (15.28 g) is then added dropwise at 0° C. over 15 min. The mixture is stirred for 16 h allowing the solution to warm to ambient temperature. The organic layer is washed with water (100 ml) and dried over MgSO4. The solvent is removed in vacuo to afford a crude residue. This material is dissolved in MeOH (400 ml) and a solution of NaOMe in methanol is added (2.92 g Na metal in 150 ml MeOH) at ambient temperature. The resulting heterogeneous mixture is stirred at ambient temperature overnight. The mixture is concentrated to approximately 150 mL volume, cooled to 0° C., and filtered to afford 14.5 g (88%) of the title compound as a tan solid (Na salt). Physical characteristics: 1H NMR (DMSO-d6) δ 2.68, 3.61, 6.23, 6.91; IR (diffuse reflectance) 1683, 1507, 1464, 1316, 1248, 1233, 1222, 1190, 1150, 1124, 1075, 979, 787, 763, 685 cm−1; MS (CI) m/z 258 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.28 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na
Quantity
2.92 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester
Reactant of Route 5
2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.